Cas no 306980-91-6 (2-[(4-methoxyphenyl)sulfanyl]-5-nitrobenzonitrile)
![2-[(4-methoxyphenyl)sulfanyl]-5-nitrobenzonitrile structure](https://ja.kuujia.com/images/noimg.png)
2-[(4-methoxyphenyl)sulfanyl]-5-nitrobenzonitrile 化学的及び物理的性質
名前と識別子
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- 2-[(4-METHOXYPHENYL)SULFANYL]-5-NITROBENZENECARBONITRILE
- Benzonitrile, 2-[(4-methoxyphenyl)thio]-5-nitro-
- 2-[(4-methoxyphenyl)sulfanyl]-5-nitrobenzonitrile
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2-[(4-methoxyphenyl)sulfanyl]-5-nitrobenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652764-50mg |
2-((4-Methoxyphenyl)thio)-5-nitrobenzonitrile |
306980-91-6 | 98% | 50mg |
¥1192.00 | 2024-08-02 | |
A2B Chem LLC | AI70719-10mg |
2-[(4-methoxyphenyl)sulfanyl]-5-nitrobenzonitrile |
306980-91-6 | >90% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI70719-5mg |
2-[(4-methoxyphenyl)sulfanyl]-5-nitrobenzonitrile |
306980-91-6 | >90% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI70719-1g |
2-[(4-methoxyphenyl)sulfanyl]-5-nitrobenzonitrile |
306980-91-6 | >90% | 1g |
$1295.00 | 2024-04-20 | |
A2B Chem LLC | AI70719-5g |
2-[(4-methoxyphenyl)sulfanyl]-5-nitrobenzonitrile |
306980-91-6 | >90% | 5g |
$4744.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652764-5mg |
2-((4-Methoxyphenyl)thio)-5-nitrobenzonitrile |
306980-91-6 | 98% | 5mg |
¥573.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652764-10mg |
2-((4-Methoxyphenyl)thio)-5-nitrobenzonitrile |
306980-91-6 | 98% | 10mg |
¥924.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652764-1mg |
2-((4-Methoxyphenyl)thio)-5-nitrobenzonitrile |
306980-91-6 | 98% | 1mg |
¥535.00 | 2024-08-02 | |
A2B Chem LLC | AI70719-1mg |
2-[(4-methoxyphenyl)sulfanyl]-5-nitrobenzonitrile |
306980-91-6 | >90% | 1mg |
$201.00 | 2024-04-20 | |
abcr | AB579156-500mg |
2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile; . |
306980-91-6 | 500mg |
€678.60 | 2024-08-02 |
2-[(4-methoxyphenyl)sulfanyl]-5-nitrobenzonitrile 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
2-[(4-methoxyphenyl)sulfanyl]-5-nitrobenzonitrileに関する追加情報
Professional Introduction to 2-[(4-methoxyphenyl)sulfanyl]-5-nitrobenzonitrile (CAS No. 306980-91-6)
2-[(4-methoxyphenyl)sulfanyl]-5-nitrobenzonitrile, with the chemical identifier CAS No. 306980-91-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitrobenzonitriles, which are widely recognized for their versatile applications in the synthesis of active pharmaceutical ingredients (APIs) and biologically active molecules. The presence of both a nitro group and a sulfanyl substituent on the benzene ring imparts unique electronic and steric properties, making it a valuable intermediate in the development of novel therapeutic agents.
The structural features of 2-[(4-methoxyphenyl)sulfanyl]-5-nitrobenzonitrile make it particularly interesting for researchers exploring the pharmacological potential of nitroaromatic compounds. The nitro group, known for its ability to participate in redox reactions and influence metabolic pathways, is often integrated into drug molecules to enhance bioavailability and target specificity. Meanwhile, the sulfanyl group contributes to the compound's solubility and interaction with biological targets, such as enzymes and receptors. These attributes have positioned this compound as a key building block in the synthesis of potential drug candidates.
In recent years, there has been a surge in research focused on developing new therapeutic strategies for various diseases, including cancer, infectious disorders, and inflammatory conditions. The nitrobenzonitrile scaffold has emerged as a promising platform due to its ability to modulate biological processes at multiple levels. For instance, studies have demonstrated that nitroaromatic compounds can induce apoptosis in cancer cells by interfering with mitochondrial function and DNA replication. Additionally, these compounds have shown efficacy in treating bacterial infections by inhibiting key enzymatic pathways.
One of the most compelling aspects of 2-[(4-methoxyphenyl)sulfanyl]-5-nitrobenzonitrile is its potential application in the development of targeted therapies. The combination of the nitro group and the sulfanyl substituent allows for fine-tuning of the compound's pharmacokinetic properties, enabling precise delivery to disease-relevant tissues. This targeted approach is particularly relevant in oncology, where selective inhibition of tumor cells while minimizing side effects is paramount. Recent advancements in drug design have leveraged computational modeling and high-throughput screening to identify novel derivatives of this compound with enhanced therapeutic profiles.
The synthetic pathways for 2-[(4-methoxyphenyl)sulfanyl]-5-nitrobenzonitrile are also worth exploring due to their elegance and efficiency. Traditional methods involve multi-step reactions starting from readily available precursors such as 4-methoxythiophenol and 5-nitrobenzonitrile. These reactions typically involve sulfonation, nitration, and subsequent functional group transformations to achieve the desired product. However, modern synthetic approaches have focused on optimizing these processes to improve yield, purity, and scalability. For instance, catalytic methods using transition metals have been employed to streamline certain steps and reduce waste generation.
The pharmacological evaluation of 2-[(4-methoxyphenyl)sulfanyl]-5-nitrobenzonitrile has revealed intriguing biological activities that warrant further investigation. Preclinical studies have shown that this compound exhibits potent inhibitory effects on certain enzymes implicated in inflammation and pain signaling. Specifically, it has been observed to modulate the activity of cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis. By inhibiting these enzymes, the compound may offer a novel mechanism for alleviating chronic inflammatory conditions.
Moreover, the sulfanyl group in 2-[(4-methoxyphenyl)sulfanyl]-5-nitrobenzonitrile plays a crucial role in its interaction with biological targets. Sulfanyl-containing compounds are known to exhibit strong binding affinity to proteins involved in cell signaling pathways. This property makes them attractive candidates for developing small molecule inhibitors that can disrupt aberrant signaling networks associated with diseases such as diabetes and neurodegenerative disorders. Recent research has highlighted the potential of sulfaryl derivatives as modulators of tyrosine kinase activity, which is relevant in both oncology and immunology.
The versatility of 2-[(4-methoxyphenyl)sulfanyl]-5-nitrobenzonitrile extends beyond its direct pharmacological applications; it also serves as a valuable scaffold for structure-activity relationship (SAR) studies. By systematically modifying various functional groups within its molecular framework, researchers can gain insights into how different structural features influence biological activity. Such studies are essential for optimizing drug candidates and predicting their behavior in vivo. The nitro group provides a site for further derivatization through reduction or coupling reactions, while the sulfanyl moiety offers opportunities for hydrogen bonding interactions with biological targets.
In conclusion, 2-[(4-methoxyphenyl)sulfanyl]-5-nitrobenzonitrile (CAS No. 306980-91-6) represents a significant advancement in pharmaceutical chemistry due to its unique structural properties and promising biological activities. Its integration into drug development pipelines holds great potential for addressing unmet medical needs across multiple therapeutic areas. As research continues to uncover new applications for this compound and its derivatives, it is likely to remain at the forefront of medicinal chemistry innovation.
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